

# (+)-Dibenzoyl-D-tartaric acid structure and stereochemistry

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## Compound of Interest

Compound Name: (+)-Dibenzoyl-D-tartaric acid

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An In-depth Technical Guide to **(+)-Dibenzoyl-D-tartaric Acid**: Structure, Stereochemistry, and Applications

## Introduction

**(+)-Dibenzoyl-D-tartaric acid** is a chiral resolving agent of significant importance in the fields of stereochemistry, organic synthesis, and pharmaceutical development.<sup>[1]</sup> Derived from the naturally occurring D-tartaric acid, its dibenzoyl substitution enhances properties like crystallinity, which are crucial for its primary application: the separation of racemic mixtures.<sup>[1]</sup> This document provides a comprehensive overview of its structure, stereochemical properties, synthesis, and a detailed protocol for its use in chiral resolution.

## Structure and Nomenclature

**(+)-Dibenzoyl-D-tartaric acid** is a diester of D-tartaric acid and benzoic acid.

- IUPAC Name: (2S,3S)-2,3-bis(benzoyloxy)butanedioic acid
- Synonyms: (+)-2,3-Dibenzoyl-D-tartaric acid, O,O'-Dibenzoyl-D-tartaric acid, DBTA
- Molecular Formula: C<sub>18</sub>H<sub>14</sub>O<sub>8</sub>
- Molecular Weight: 358.30 g/mol
- CAS Registry Number: 17026-42-5

## Stereochemistry

The chirality of **(+)-dibenzoyl-D-tartaric acid** originates from the tartaric acid backbone, which possesses two stereocenters.

- **Absolute Configuration:** The stereochemical configuration at the two chiral carbon atoms (C2 and C3) is (2S, 3S).
- **Optical Activity:** The "(+)" prefix indicates that it is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). The specific rotation value is a key quantitative measure of its optical purity.

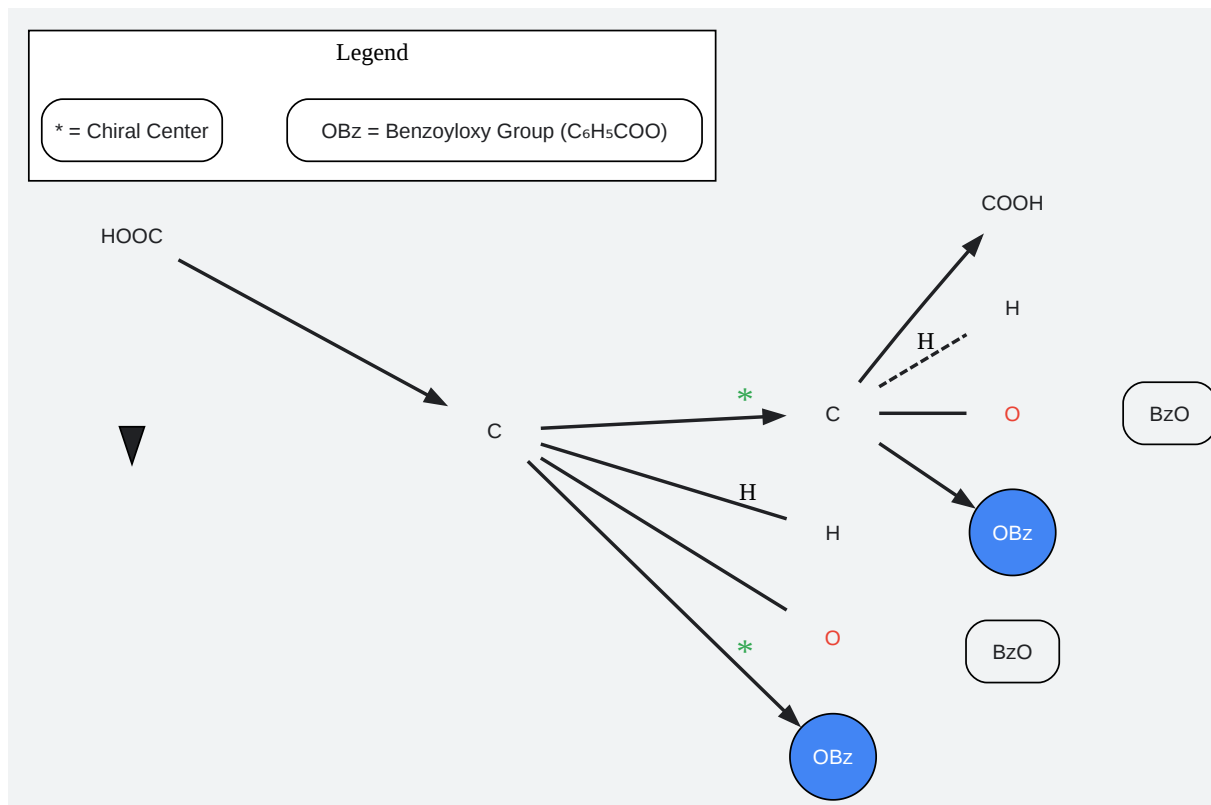
## Physicochemical Data

The following table summarizes the key quantitative properties of **(+)-Dibenzoyl-D-tartaric acid**.

Property	Value
Appearance	White to off-white or light yellow crystalline powder
Melting Point	152-156 °C[2][3]
Specific Rotation	$[\alpha]^{20}_D +117^\circ \pm 2^\circ$ (c≈1 in Ethanol)[3]
Solubility	Soluble in ethanol and methanol.[2][4] Sparingly soluble in water.[5] Slightly soluble in acetonitrile.[1]
Sensitivity	Hygroscopic[5]

## Visualization of Core Structure

The chemical structure of **(+)-Dibenzoyl-D-tartaric acid** is depicted below, highlighting the stereocenters and the benzoyl groups.



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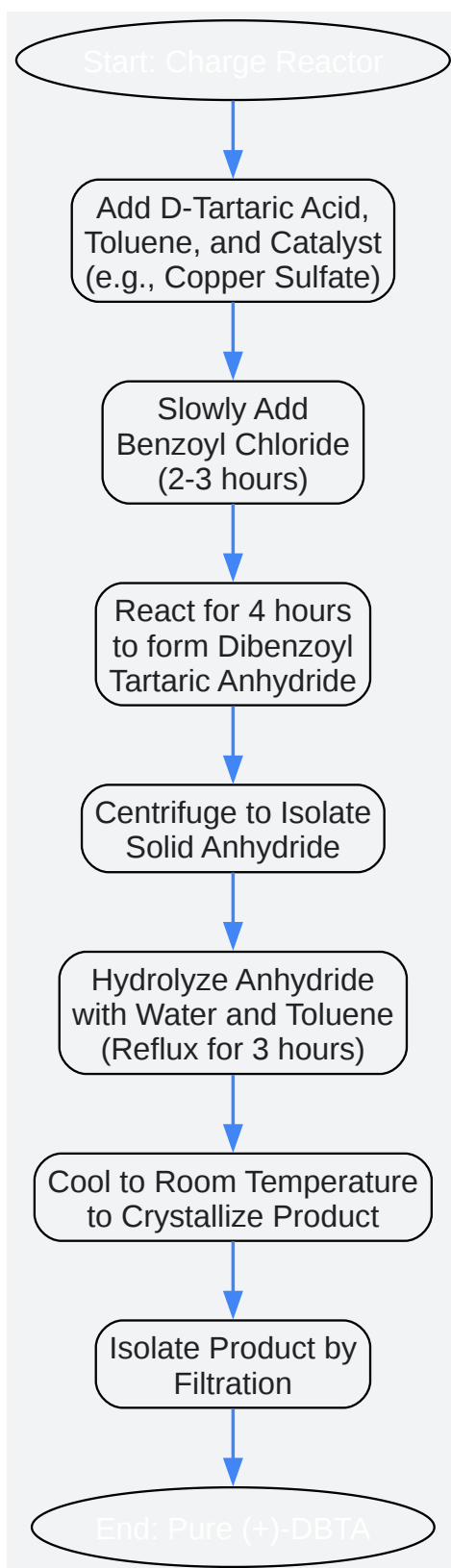
Caption: 2D structure of **(+)-Dibenzoyl-D-tartaric acid**.

## Experimental Protocols

### Synthesis of (+)-Dibenzoyl-D-tartaric Acid

This protocol is based on a common industrial method involving the reaction of D-tartaric acid with benzoyl chloride.<sup>[6][7]</sup>

Workflow Diagram:



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Caption: Workflow for the synthesis of (+)-DBTA.

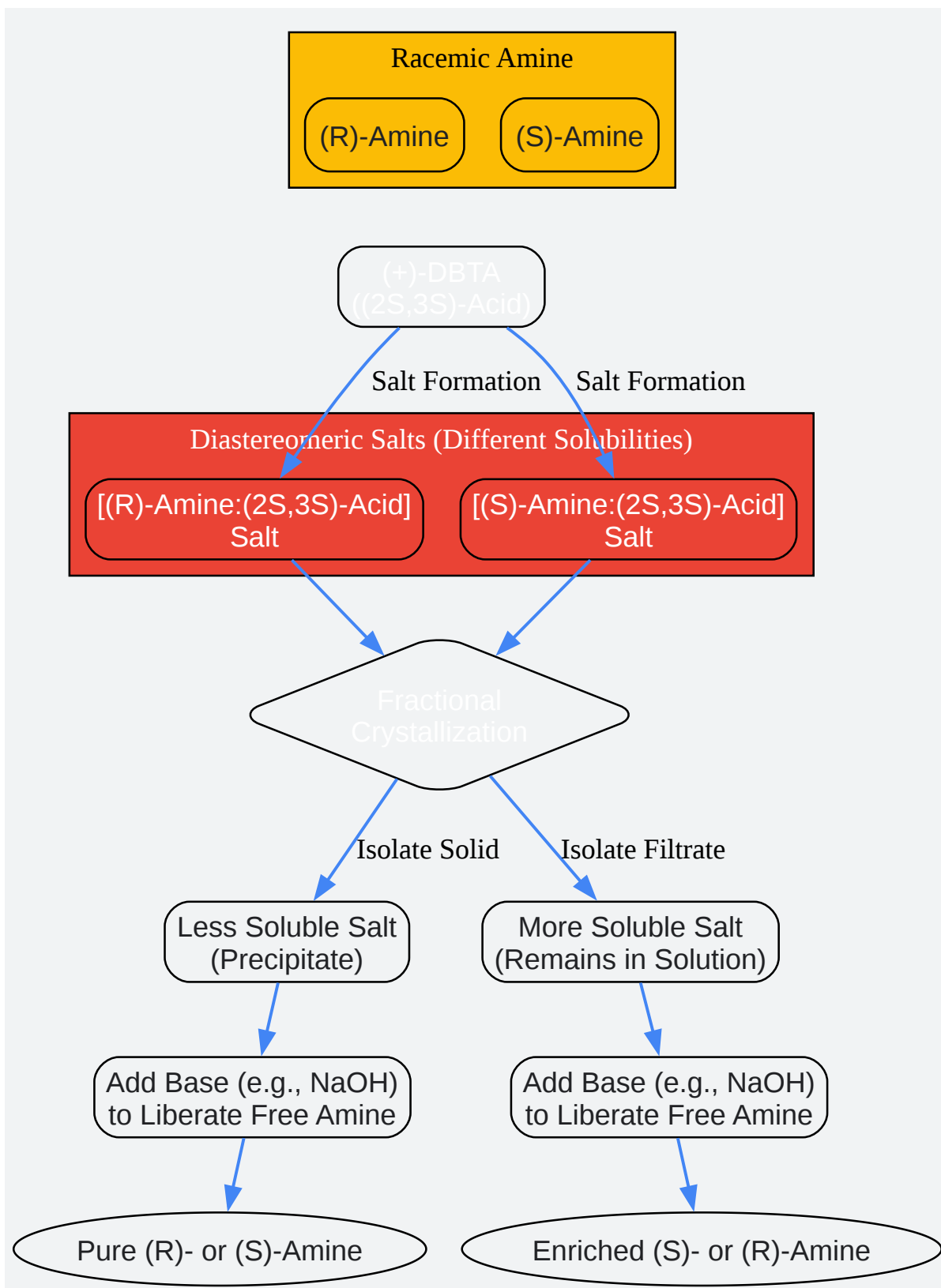
#### Methodology:

- **Reaction Setup:** To a suitable reactor, add D-tartaric acid (1.0 eq), toluene (as solvent), and a catalytic amount of copper sulfate.[6]
- **Acylation:** While stirring the suspension, slowly add benzoyl chloride (approx. 2.0-2.2 eq) dropwise over 2-3 hours. The reaction is exothermic and the temperature should be controlled.
- **Anhydride Formation:** After the addition is complete, continue to stir the mixture for approximately 4 hours to ensure the complete formation of D-dibenzoyl tartaric anhydride.[6]
- **Isolation of Anhydride:** The resulting solid anhydride is isolated from the reaction mixture by centrifugation or filtration.[6]
- **Hydrolysis:** The isolated anhydride is transferred to a new reactor. An equal mass of water and toluene are added, and the mixture is heated to reflux (approximately 80-100°C) for 3 hours to facilitate hydrolysis.[6][8]
- **Crystallization and Isolation:** The reaction mixture is cooled to room temperature, allowing the product, **(+)-Dibenzoyl-D-tartaric acid**, to crystallize. The pure product is then collected by filtration, washed, and dried.

## Chiral Resolution of a Racemic Amine

This protocol provides a general method for separating the enantiomers of a racemic amine using **(+)-dibenzoyl-D-tartaric acid**. The principle relies on the formation of diastereomeric salts with different solubilities.[9][10]

#### Logical Relationship Diagram:



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Caption: Logical flow of chiral resolution via diastereomeric salt formation.

### Methodology:

- **Salt Formation:** Dissolve the racemic amine (1.0 eq) in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve **(+)-dibenzoyl-D-tartaric acid** (0.5 to 1.0 eq) in the same solvent, heating gently if necessary.<sup>[11]</sup>
- **Mixing and Crystallization:** Combine the two solutions. The diastereomeric salts will begin to form. Allow the solution to cool slowly to room temperature and then stand undisturbed for several hours or until the next day to allow for the selective crystallization of the less soluble diastereomeric salt.<sup>[11]</sup>
- **Separation:** Collect the precipitated crystals (the less soluble diastereomer) by vacuum filtration. The filtrate will contain the more soluble diastereomeric salt.
- **Purification (Optional):** The collected crystals can be recrystallized from the same solvent to improve diastereomeric purity.
- **Liberation of the Enantiomer:** Suspend the purified diastereomeric salt crystals in water or a biphasic system (e.g., water/ether). Add a base (e.g., 10% NaOH or NH<sub>4</sub>OH solution) until the solution is alkaline to liberate the free amine from the tartrate salt.<sup>[11][12]</sup>
- **Extraction:** Extract the liberated free amine into an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO<sub>4</sub>), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure or enriched amine. The other enantiomer can be recovered from the filtrate from step 3 by the same process.

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